4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Antimicrobial and Antifungal Activities
- Compounds derived from triazole, including structures similar to the queried chemical, have been synthesized and evaluated for their antimicrobial activities. A study revealed that these compounds showed good to moderate activity against various microbial strains, highlighting their potential as antimicrobial agents (Bayrak et al., 2009).
Corrosion Inhibition
- Schiff’s bases of pyridyl substituted triazoles, with structural similarities to the chemical , have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies found significant inhibition performance, suggesting their application in protecting metals from corrosion (Ansari et al., 2014).
Molecular Interactions and Structural Analysis
- Research on 1,2,4-triazole derivatives, including those with halogenated phenyl groups, has provided insights into intermolecular interactions and molecular structures, aiding in the understanding of their chemical behavior and potential applications in drug design (Shukla et al., 2014).
Anticancer Activity
- The synthesis of new triazole derivatives and their evaluation for anticancer activity against a variety of cancer cell lines have been reported, indicating the potential therapeutic applications of these compounds (Bekircan et al., 2008).
Diuretic and Antidiuretic Effects
- Studies on derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thione have shown both diuretic and antidiuretic effects, suggesting their potential for development into drugs for treating conditions related to water and salt balance in the body (Kravchenko, 2018).
Antimicrobial and Antitubercular Activity
- The synthesis of Mannich bases incorporating triazole and their evaluation for antimicrobial, antitubercular, and antiprotozoal activities have been explored. These compounds showed promising activities, indicating their potential as drug candidates for infectious diseases (Patel et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
4-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN5S/c15-11-3-4-12(16)10(6-11)8-18-21-13(19-20-14(21)22)9-2-1-5-17-7-9/h1-8H,(H,20,22)/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPKATGPPCBGEZ-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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